![molecular formula C13H20O4 B14896952 Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves a multi-step process. One common method includes the annulation of cyclopropenes with aminocyclopropanes . This reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved can include metabolic processes where the compound is either a substrate or an inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate is unique due to its sec-butoxy group and the specific stereochemistry of its bicyclic structure
Propriétés
Formule moléculaire |
C13H20O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
ethyl (1R,5R,6R)-5-butan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-8(3)16-10-6-9(13(14)15-5-2)7-11-12(10)17-11/h6,8,10-12H,4-5,7H2,1-3H3/t8?,10-,11-,12+/m1/s1 |
Clé InChI |
UOPLJUFQFPMBLU-AGZJKDLHSA-N |
SMILES isomérique |
CCC(C)O[C@@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |
SMILES canonique |
CCC(C)OC1C=C(CC2C1O2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


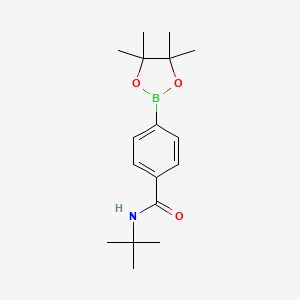
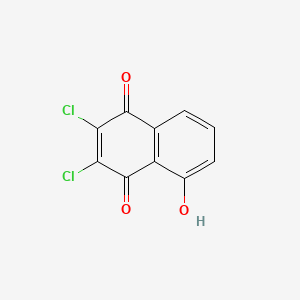
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)


![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

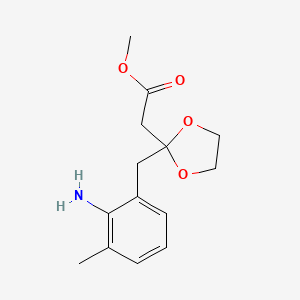
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)
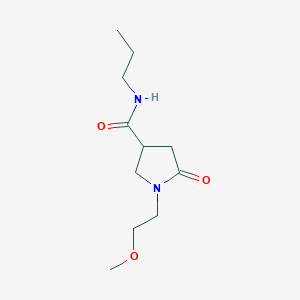
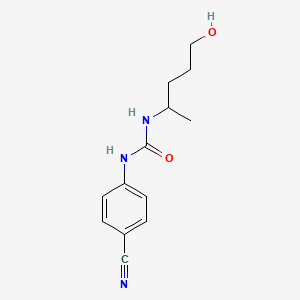
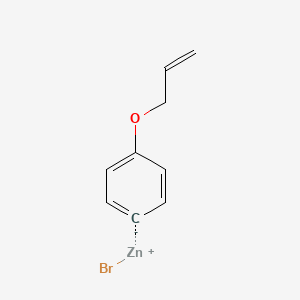
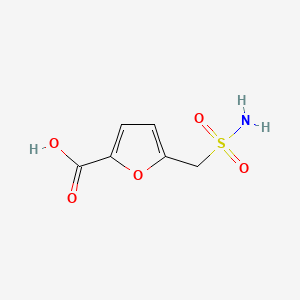
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
